molecular formula C14H12N2O3S B2563351 2-(4-nitrophenyl)-5,6,7,8-tetrahydro-4H-1,3-benzoxazine-4-thione CAS No. 81268-74-8

2-(4-nitrophenyl)-5,6,7,8-tetrahydro-4H-1,3-benzoxazine-4-thione

Cat. No.: B2563351
CAS No.: 81268-74-8
M. Wt: 288.32
InChI Key: QZRQOAJTTFSGKC-UHFFFAOYSA-N
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Description

2-(4-nitrophenyl)-5,6,7,8-tetrahydro-4H-1,3-benzoxazine-4-thione is a heterocyclic compound that features a benzoxazine ring fused with a thione group and a nitrophenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-nitrophenyl)-5,6,7,8-tetrahydro-4H-1,3-benzoxazine-4-thione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-nitroaniline with a suitable aldehyde and thiourea in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the benzoxazine ring.

Reaction Conditions:

    Temperature: Typically between 60-80°C.

    Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid.

    Solvent: Common solvents include ethanol or methanol.

Industrial Production Methods

For industrial-scale production, the process is optimized for higher yields and purity. This often involves:

    Continuous flow reactors: to maintain consistent reaction conditions.

    Purification steps: such as recrystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitrophenyl group can undergo oxidation reactions, often leading to the formation of nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The benzoxazine ring can participate in nucleophilic substitution reactions, particularly at the thione sulfur atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Substituted benzoxazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-(4-nitrophenyl)-5,6,7,8-tetrahydro-4H-1,3-benzoxazine-4-thione is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The presence of the nitrophenyl group and the benzoxazine ring makes it a candidate for the development of drugs with antimicrobial, anticancer, or anti-inflammatory properties.

Industry

Industrially, this compound can be used in the synthesis of polymers and materials with specific properties. Its ability to undergo various chemical reactions makes it a versatile intermediate in the production of specialty chemicals.

Properties

IUPAC Name

2-(4-nitrophenyl)-5,6,7,8-tetrahydro-1,3-benzoxazine-4-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O3S/c17-16(18)10-7-5-9(6-8-10)13-15-14(20)11-3-1-2-4-12(11)19-13/h5-8H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZRQOAJTTFSGKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=S)N=C(O2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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